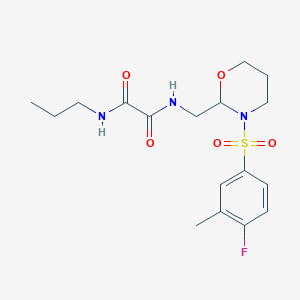

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Description

N1-((3-((4-Fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a synthetic sulfonamide-oxalamide hybrid compound characterized by a 1,3-oxazinan core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an oxalamide side chain (N2-propyl substitution). The oxazinan ring introduces conformational rigidity, which may enhance target binding specificity.

Properties

IUPAC Name |

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)13-5-6-14(18)12(2)10-13/h5-6,10,15H,3-4,7-9,11H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULXOWWJQKASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonyl group attached to an oxazinan ring, which is further substituted with a propyloxalamide moiety. The presence of the fluorine atom in the aromatic ring enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacterial strains.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Sulfonamide Derivative A | E. coli | 20 |

| Sulfonamide Derivative B | S. aureus | 25 |

Anti-inflammatory Effects

Compounds with oxazinan structures have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Anticancer Potential

Some studies suggest that similar compounds may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability:

- Absorption : The presence of the fluorine atom and the oxazinan structure may enhance its solubility and absorption.

- Metabolism : Like many sulfonamides, this compound is likely metabolized in the liver via conjugation and oxidation pathways.

- Excretion : Renal excretion is expected due to the water-soluble nature of its metabolites.

Case Studies

Several studies have explored compounds structurally related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of sulfonamide derivatives against resistant bacterial strains, demonstrating significant efficacy comparable to traditional antibiotics.

- Anti-inflammatory Research : Research indicated that oxazinan derivatives significantly reduced inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.

Scientific Research Applications

Cancer Treatment

The compound has been investigated for its potential in cancer therapy. Studies have demonstrated its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a series of oxazinonaphthalene analogs showed that certain compounds could induce significant cell cycle arrest at the G2/M phase in cancer cells, suggesting that N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide could exhibit similar effects due to its structural similarities.

Enzyme Inhibition

The compound's unique functional groups may enhance its binding affinity towards specific enzymes or receptors. Research indicates that it could act as an inhibitor of sodium channels and other enzymes involved in critical biological pathways. Such inhibition can be pivotal in developing treatments for conditions like epilepsy or cardiac arrhythmias.

Case Study 1: Cytotoxicity in Cancer Cells

A notable study on the cytotoxic effects of related compounds revealed that they could significantly inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of 4.47 μM. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5g | MCF-7 | 4.47 | Tubulin polymerization inhibition |

| 4d | A2780 | 52.8 | Cell cycle arrest at G2/M phase |

Case Study 2: Sodium Channel Inhibition

Another study highlighted the role of substituted tetrahydrofurans as sodium channel inhibitors, suggesting that this compound may similarly function as a pharmacological agent targeting sodium channels.

Comparison with Similar Compounds

Research Findings and Data Limitations

- Synthesis : While compound 3 and sulfonamide probes provide template methodologies, the target compound’s synthesis route remains speculative.

- Bioactivity: No direct pharmacological data are available for the target compound.

- Physicochemical Properties: The decomposition temperature of compound 3 (180°C) contrasts with the unknown stability of the target compound, highlighting the need for thermogravimetric analysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. For oxalamide derivatives, oxalyl chloride is reacted with primary or secondary amines under anhydrous conditions (e.g., dioxane or THF) to form the oxalamide core . The sulfonyl-oxazinan moiety can be introduced via nucleophilic substitution or Mitsunobu reactions, followed by purification using column chromatography. Key steps include controlling reaction temperatures (0–25°C) to avoid side products and characterizing intermediates via -NMR to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1160 cm, oxalamide C=O at ~1650–1700 cm) .

- NMR : - and -NMR (in DMSO-d) resolve substituent environments (e.g., sulfonyl-aryl protons at δ7.0–8.0 ppm, oxazinan methylene protons at δ3.5–4.5 ppm) .

- Mass Spectrometry (ESI/HRMS) : Confirms molecular weight and fragmentation patterns.

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodological Answer : Solubility is tested in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using sonication or co-solvents (e.g., cyclodextrins). Stability studies employ HPLC-UV at 25°C and 37°C over 24–72 hours to monitor degradation, with adjustments made to buffer ionic strength or storage conditions .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s molecular conformation and intermolecular interactions?

- Methodological Answer : Single crystals are grown via slow evaporation (e.g., ethyl acetate/hexane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines the structure via least-squares minimization, with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., N–H···O in oxalamide) and π-π stacking (aryl groups) are analyzed using Mercury software. SHELX’s robustness in handling twinned data or high-resolution structures makes it ideal for resolving conformational ambiguities .

Q. What strategies resolve contradictory activity data in enzyme inhibition assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or off-target effects. Orthogonal assays (e.g., SPR for binding kinetics vs. fluorogenic substrate turnover) validate target engagement. Dose-response curves (IC) should be replicated across ≥3 independent experiments with positive/negative controls. Statistical tools like ANOVA identify variability sources .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : Systematic modifications (e.g., replacing the 4-fluoro-3-methylphenyl group with electron-withdrawing substituents) are synthesized and tested. Key parameters:

- Lipophilicity : Measured via logP (HPLC) to correlate with membrane permeability.

- Steric Effects : Molecular docking (AutoDock Vina) predicts binding pocket compatibility.

- Metabolic Stability : Microsomal incubation (human/rat liver) assesses CYP450-mediated degradation .

Q. What crystallographic software tools besides SHELX are suitable for analyzing polymorphic forms?

- Methodological Answer : Olex2 integrates SHELX with visualization tools for polymorph comparison. Mercury (Cambridge Crystallographic Data Centre) calculates packing diagrams and hydrogen-bond networks. For charge-density analysis, multipole refinement programs like MoPro are used with high-resolution (<0.8 Å) data .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between cell-based and cell-free assays?

- Methodological Answer : Cell permeability issues are assessed via LC-MS quantification of intracellular compound levels. Efflux pump inhibitors (e.g., verapamil for P-gp) test transporter involvement. Cell-free assays (e.g., thermal shift) confirm target binding without permeability confounders. Parallel artificial membrane permeability assays (PAMPA) predict passive diffusion .

Methodological Design

Q. What in silico approaches predict the compound’s pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME estimate absorption (Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP450 interactions). Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration. ADMET Predictor™ validates results against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.